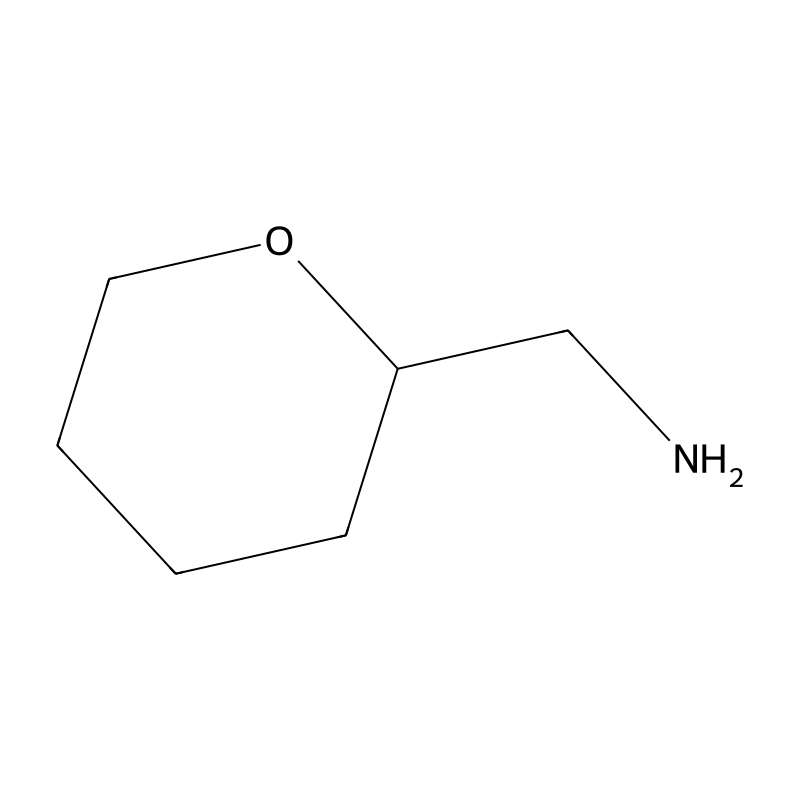

2-(Aminomethyl)tetrahydropyran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

-(Aminomethyl)tetrahydropyran is a chemical compound that can be synthesized from various starting materials and through different methods. Here are two examples from the scientific literature:

- One-pot reductive amination: This method involves reacting tetrahydropyran-2-one with ammonium chloride and sodium borohydride in methanol. Source: Journal of Organic Chemistry, 1982, 47 (22), 4374-4377

- Reductive alkylation: This method involves reacting N-Boc-aminomethyl bromide with tetrahydropyran-2-ol in the presence of sodium triacetoxyborohydride. Source: Tetrahedron Letters, 2002, 43 (22), 3905-3908)

Properties and applications in research

-(Aminomethyl)tetrahydropyran is a versatile building block used in organic synthesis for the preparation of more complex molecules. Here are some examples from the scientific literature:

- Synthesis of bioactive molecules: It can be used as a precursor for the synthesis of various nitrogen-containing heterocycles, which are a class of organic compounds with a wide range of biological activities. Source: European Journal of Medicinal Chemistry, 2008, 43 (8), 1632-1642:

- Preparation of catalysts: It can be used as a ligand for metal catalysts, which are substances that can increase the rate of a chemical reaction without being consumed themselves. Source: Journal of Molecular Catalysis A: Chemical, 2004, 214 (1-2), 141-150

- Polymers and materials science: It can be incorporated into polymer structures to introduce specific functionalities or properties. Source: Polymer Journal, 2000, 31 (3), 238-243

2-(Aminomethyl)tetrahydropyran is a cyclic organic compound characterized by its six-membered ring structure, which includes five carbon atoms and one nitrogen atom in the form of an amino group. Its molecular formula is C₆H₁₃NO, and it has a molar mass of approximately 115.17 g/mol. The compound exhibits properties typical of amines and cyclic ethers, making it a subject of interest in various chemical and biological applications. It is known for its potential utility in organic synthesis and medicinal chemistry due to its unique structural features and reactivity profiles .

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Formation of Ethers: This compound can react with alcohols to form tetrahydropyranyl ethers, which are commonly used as protecting groups in organic synthesis.

- Cyclization Reactions: Under certain conditions, it may undergo cyclization to form more complex cyclic structures or derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry .

The biological activity of 2-(Aminomethyl)tetrahydropyran has been explored in various studies, particularly in relation to its potential pharmacological properties. Some key points include:

- Antimicrobial Activity: Certain derivatives of tetrahydropyran have shown antimicrobial properties, suggesting that 2-(Aminomethyl)tetrahydropyran may possess similar attributes.

- Neuroprotective Effects: Compounds with tetrahydropyran structures have been investigated for neuroprotective effects, which could be relevant for treating neurodegenerative diseases.

- Toxicity Considerations: While some studies indicate potential therapeutic benefits, it is important to note that the compound may also exhibit toxicity, including skin burns and eye damage upon contact .

The synthesis of 2-(Aminomethyl)tetrahydropyran can be achieved through several methods:

- Hydrogenation Reactions: One common approach involves the hydrogenation of 3,4-dihydropyran in the presence of catalysts such as Raney nickel.

- Amination Reactions: The reaction of tetrahydropyran with formaldehyde and ammonia or amines can yield 2-(Aminomethyl)tetrahydropyran.

- Use of Protecting Groups: In synthetic pathways, protecting groups may be employed to facilitate the introduction of the amino group without interfering with other functional groups present in the molecule .

2-(Aminomethyl)tetrahydropyran has several applications across different fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.

- Medicinal Chemistry: Potential applications include drug development where its structural features may enhance bioactivity or selectivity.

- Chemical Intermediates: It can act as an intermediate in the production of various chemical compounds used in industrial applications .

These studies help elucidate the compound's behavior in various chemical environments and biological systems .

Several compounds share structural similarities with 2-(Aminomethyl)tetrahydropyran. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tetrahydropyran | Six-membered ring with oxygen | Basic structural unit for many derivatives |

| 4-Aminomethyltetrahydropyran | Similar cyclic structure but with an amino group at a different position | Used as a solvent in organic synthesis |

| Tetrahydrofuran | Five-membered ring structure | Commonly used as a solvent; lacks amino group |

| 2-Aminotetrahydrofuran | Similar to tetrahydrofuran but contains an amino group | Potentially useful in drug design |

These compounds illustrate the diversity within the tetrahydropyran family while highlighting the unique characteristics of 2-(Aminomethyl)tetrahydropyran that may influence its reactivity and applications .

GHS Hazard Statements

H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (66.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant